molecular formula C10H9ClN2OS B13876255 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline CAS No. 833474-42-3

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline

Cat. No.: B13876255
CAS No.: 833474-42-3
M. Wt: 240.71 g/mol
InChI Key: IGWUQCZRXYYZON-UHFFFAOYSA-N
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Description

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline typically involves the reaction of 3-chloro-4-methoxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent like dioxane or water, followed by heating . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline is unique due to its specific combination of a chloro-substituted aniline and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

833474-42-3

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

3-chloro-4-(1,3-thiazol-4-ylmethoxy)aniline

InChI

InChI=1S/C10H9ClN2OS/c11-9-3-7(12)1-2-10(9)14-4-8-5-15-6-13-8/h1-3,5-6H,4,12H2

InChI Key

IGWUQCZRXYYZON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OCC2=CSC=N2

Origin of Product

United States

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